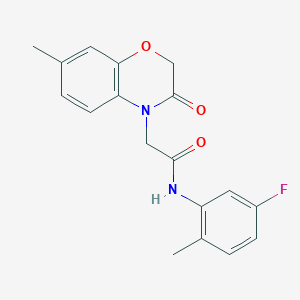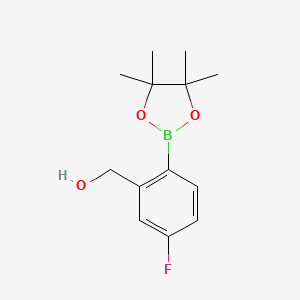
(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol: is a chemical compound known for its unique structure and properties. It contains a fluorine atom, a boronic ester group, and a methanol group attached to a phenyl ring. This compound is often used in organic synthesis and has applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol typically involves the following steps:
Formation of the Boronic Ester: The reaction between 5-fluoro-2-iodophenylmethanol and bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction is carried out under an inert atmosphere at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in (5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reducing agents used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 5-fluoro-2-formylphenylmethanol or 5-fluoro-2-carboxyphenylmethanol.
Reduction: Formation of 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethane.
Substitution: Formation of various substituted phenylmethanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Cross-Coupling Reactions: Used as a boronic ester in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Synthesis of Complex Molecules: Acts as a building block in the synthesis of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: Utilized in the development of bioconjugates for targeted drug delivery and imaging.
Medicine:
Drug Development: Investigated for its potential use in the synthesis of novel therapeutic agents.
Industry:
Materials Science: Employed in the development of advanced materials such as polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of (5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group allows it to undergo cross-coupling reactions, while the fluorine atom and hydroxyl group enable it to participate in substitution and oxidation/reduction reactions. These properties make it a versatile compound in synthetic chemistry.
Comparación Con Compuestos Similares
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- 2-Methoxypyridine-5-boronic acid pinacol ester
Comparison:
- Unique Structure: (5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol has a unique combination of a fluorine atom, boronic ester, and methanol group, which is not commonly found in similar compounds.
- Reactivity: The presence of the hydroxyl group in this compound provides additional reactivity compared to similar compounds that may lack this functional group.
- Applications: While similar compounds are also used in cross-coupling reactions and synthesis, this compound’s unique structure allows for a broader range of applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C13H18BFO3 |
|---|---|
Peso molecular |
252.09 g/mol |
Nombre IUPAC |
[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |
InChI |
InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-7,16H,8H2,1-4H3 |
Clave InChI |
PBZMYMYQKAOBRS-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12497229.png)

![Ethyl 3-{[(2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12497237.png)
![5-[({2-[(4-Chlorobenzyl)oxy]naphthalen-1-yl}methyl)amino]-2-(morpholin-4-yl)benzoic acid](/img/structure/B12497241.png)
![3-methyl-N-[4-(propan-2-yl)phenyl][1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12497249.png)
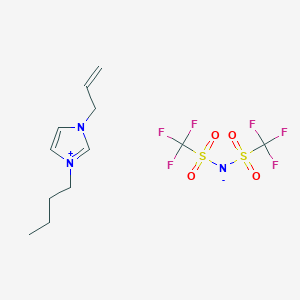
![5,5'-(1,1-Dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(2-hydroxy-3-methylbenzoic acid) trisodium salt](/img/structure/B12497266.png)
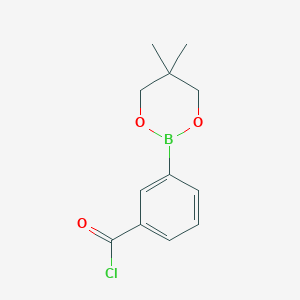
![N-(4-ethoxyphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12497272.png)
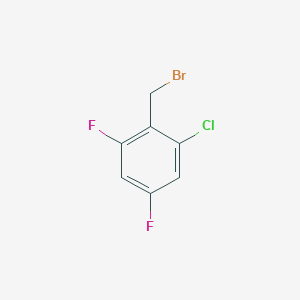
![1-{2-[(3-Cyanophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12497284.png)
![N-[(8alpha,9S)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-pyrrolidinylmethyl]thiourea](/img/structure/B12497288.png)
![N-(4-{5-[(furan-2-ylcarbonyl)amino]-1H,1'H-2,5'-bibenzimidazol-2'-yl}phenyl)furan-2-carboxamide](/img/structure/B12497297.png)
